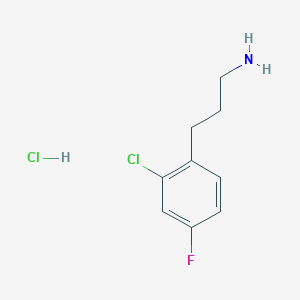

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Description

Historical Development and Research Context

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride emerged as a compound of interest in the early 21st century, with its first structural characterization reported in PubChem entries dated July 12, 2014. The parent amine, 3-(2-Chloro-4-fluorophenyl)propan-1-amine (CAS 377084-68-9), was documented earlier in 2007, highlighting incremental advancements in halogenated phenylalkylamine synthesis. Its development aligns with broader trends in medicinal chemistry, where halogenated arylpropylamines are explored for their bioisosteric potential and selective binding properties. Research efforts have focused on optimizing synthetic pathways, such as nucleophilic substitution and salt formation, to improve yields for pharmacological screening.

Nomenclature and Classification

Systematic IUPAC Name :

this compound

Alternative Designations :

Chemical Classification :

Chemical Registry Information and Identifiers

Structural Position in Halogenated Phenylalkylamines

This compound belongs to a structural family characterized by:

- Aromatic Core : Ortho-chloro and para-fluoro substituents on benzene, enhancing electronic effects for receptor interactions.

- Alkyl Chain : Three-carbon propylamine linker, balancing lipophilicity and molecular rigidity.

Comparative Structural Analysis :

The 2-chloro-4-fluoro substitution pattern distinguishes this compound from analogues like 3-(4-bromo-3-chloro-2-fluorophenyl)propan-1-amine (CID 106763417), which features additional bromination. The hydrochloride salt form enhances stability and solubility, critical for formulation studies.

Properties

IUPAC Name |

3-(2-chloro-4-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN.ClH/c10-9-6-8(11)4-3-7(9)2-1-5-12;/h3-4,6H,1-2,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPJWURAEKOCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.

Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted phenylpropanamines.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance the pharmacological properties of drugs targeting neurological disorders.

Key Insights:

- Synthesis of Neurological Agents: The compound's amine functionality is pivotal in synthesizing neurotransmitter receptor modulators. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety by interacting with serotonin and norepinephrine receptors.

- Inhibitors of Tyrosinase: Recent studies have utilized the 3-chloro-4-fluorophenyl motif in designing inhibitors for tyrosinase, an enzyme involved in melanin production. The incorporation of this moiety has shown improved inhibitory activity compared to traditional compounds, indicating its potential in cosmetic and therapeutic applications against hyperpigmentation .

Biological Studies

The compound is extensively studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.

Mechanism of Action:

The mechanism involves modulation of neurotransmitter activity, where the compound may act as an agonist or antagonist at specific receptor sites. This modulation can influence various biochemical pathways associated with mood regulation and cognitive functions.

Chemical Synthesis

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is employed as an intermediate in synthesizing more complex organic molecules.

Reactions Involved:

- Oxidation: The amine group can be oxidized to form imines or nitriles.

- Reduction: Reduction processes can yield secondary or tertiary amines.

- Substitution Reactions: The halogen atoms on the phenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Industrial Applications

In addition to its pharmaceutical relevance, this compound finds applications in agrochemicals and other industrial products.

Applications:

- Agrochemical Development: The compound is used in formulating pesticides and herbicides due to its chemical properties that can enhance efficacy against pests while being selective towards crops.

- Material Science: Its derivatives are explored in developing materials with specific chemical properties for industrial applications .

Study on Tyrosinase Inhibition:

A recent study focused on optimizing compounds containing the 3-chloro-4-fluorophenyl fragment to inhibit tyrosinase from Agaricus bisporus. The results indicated that certain derivatives exhibited IC50 values ranging from 0.19 to 10.65 μM, demonstrating significant improvement over previous analogs without this moiety .

Pharmacological Screening:

Another investigation highlighted the use of this compound in a series of piperazine-based compounds aimed at enhancing inhibitory effects on tyrosinase. The structural modifications led to compounds with enhanced bioactivity, reinforcing the importance of the 3-chloro-4-fluorophenyl moiety in drug design .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Substituent Effects on Physicochemical Properties

- Electron-withdrawing vs. Thioxanthene-containing derivatives (e.g., Imp. C(EP) in ) exhibit steric hindrance, limiting membrane permeability but improving receptor affinity in psychotropic applications.

Halogen positioning :

- The 2-chloro-4-fluoro configuration in the target compound may confer unique steric interactions compared to 3-chloro-4-fluoro isomers (as in ), affecting binding to targets like serotonin or dopamine transporters.

Biological Activity

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to act by binding to various receptors, including neurotransmitter receptors, which modulate their activity and influence several biochemical pathways. The exact mechanisms can vary based on the context of use, but it often involves:

- Receptor Agonism/Antagonism : The compound may function as an agonist or antagonist at neurotransmitter receptors, impacting signaling pathways related to mood, cognition, and motor control.

- Enzyme Modulation : It may also inhibit or activate specific enzymes, thereby affecting metabolic processes.

Biological Activity Overview

The compound has been studied for its potential in treating various conditions, particularly those involving synucleinopathies and other neurodegenerative diseases. Its structural features suggest that it could be effective in modulating pathways associated with these disorders.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Neuroprotective Effects : Research indicates that this compound may play a role in treating neurodegenerative diseases by modulating synaptic transmission and protecting neurons from degeneration. A study focused on its application in synucleinopathies found promising results regarding its efficacy in animal models .

- Cytotoxicity Evaluation : A detailed cytotoxicity assessment revealed that the compound exhibits non-cytotoxic behavior with IC50 values exceeding 60 µM, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. How can synthetic conditions for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride be optimized to maximize yield?

- Methodology : Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interaction effects between variables . Computational tools like quantum chemical reaction path searches (e.g., using density functional theory) can predict transition states and energetics, guiding experimental condition selection . Post-synthesis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) validates purity and yield.

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodology :

- Structural Confirmation : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and crystallinity (as demonstrated in analogous fluorophenyl derivatives) .

- Functional Group Analysis : Fourier-Transform Infrared Spectroscopy (FTIR) identifies amine (-NH₂) and aromatic C-F/C-Cl stretches.

- Purity Assessment : Mass spectrometry (MS) and elemental analysis verify molecular weight and composition.

- Stability Testing : Thermogravimetric Analysis (TGA) and accelerated aging studies under controlled humidity/temperature evaluate degradation pathways .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

- Methodology : Cross-validate data using multiple techniques (e.g., 2D NMR for resonance assignment). Compare results with computational predictions (e.g., gauge-including atomic orbital (GIAO) NMR shift calculations using quantum chemistry software like Gaussian) . If inconsistencies persist, re-examine synthesis protocols to rule out impurities or stereochemical variations.

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this compound?

- Methodology :

- Reaction Pathway Modeling : Use quantum mechanics/molecular mechanics (QM/MM) simulations to map intermediates and transition states. For example, study nucleophilic substitution at the chlorofluorophenyl group using software like ORCA or NWChem .

- Kinetic Modeling : Apply microkinetic models to predict rate-determining steps under varying conditions. Parameterize models with experimental data (e.g., Arrhenius plots from temperature-dependent studies).

- Machine Learning (ML) : Train ML algorithms on reaction datasets to predict regioselectivity or side-product formation .

Q. How can conflicting data on the compound’s solubility or reactivity in polar solvents be resolved?

- Methodology :

- Controlled Solubility Studies : Measure solubility in a solvent series (e.g., water, DMSO, ethanol) using gravimetric or UV-Vis spectrophotometry. Account for temperature and ionic strength effects.

- Reactivity Profiling : Use stopped-flow kinetics to quantify reaction rates with nucleophiles (e.g., hydroxide ions). Compare results with COSMO-RS solvation model predictions to identify outliers .

- Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to isolate variables causing discrepancies .

Q. What advanced reactor designs improve scalability for reactions involving this amine hydrochloride?

- Methodology :

- Membrane Reactors : Utilize selective membranes to separate byproducts (e.g., HCl) in real-time, enhancing yield and reducing purification steps .

- Flow Chemistry : Implement continuous flow systems with inline analytics (e.g., FTIR probes) to monitor intermediate stability and optimize residence time .

- Scale-Up Simulation : Use COMSOL Multiphysics to model heat/mass transfer dynamics in pilot-scale reactors, preventing hotspots or mixing inefficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.